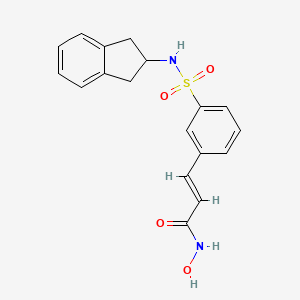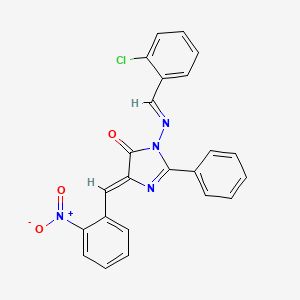
N-Hydroxy-3-(3-(indan-2-ylsulfamoyl)phenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Hydroxy-3-(3-(indan-2-ylsulfamoyl)phenyl)acrylamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indan-2-ylsulfamoyl group attached to a phenyl ring, which is further connected to an acrylamide moiety. The presence of the N-hydroxy group adds to its reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-(3-(indan-2-ylsulfamoyl)phenyl)acrylamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Indan-2-ylsulfamoyl Chloride: This step involves the reaction of indan-2-ylamine with chlorosulfonic acid to form indan-2-ylsulfamoyl chloride.
Coupling with Phenylacrylamide: The indan-2-ylsulfamoyl chloride is then reacted with phenylacrylamide in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
N-Hydroxy-3-(3-(indan-2-ylsulfamoyl)phenyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The N-hydroxy group can be oxidized to form N-oxide derivatives.
Reduction: The acrylamide moiety can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
科学研究应用
N-Hydroxy-3-(3-(indan-2-ylsulfamoyl)phenyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of N-Hydroxy-3-(3-(indan-2-ylsulfamoyl)phenyl)acrylamide involves its interaction with specific molecular targets. The N-hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The indan-2-ylsulfamoyl group can interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
N-Hydroxy sulfonamides: These compounds share the N-hydroxy sulfonamide functional group and are used in similar applications.
Indole derivatives: Compounds with an indole moiety, which also exhibit diverse biological activities.
Uniqueness
N-Hydroxy-3-(3-(indan-2-ylsulfamoyl)phenyl)acrylamide is unique due to the combination of its N-hydroxy, indan-2-ylsulfamoyl, and acrylamide groups. This unique structure imparts specific reactivity and biological activity, distinguishing it from other similar compounds.
属性
CAS 编号 |
414865-46-6 |
|---|---|
分子式 |
C18H18N2O4S |
分子量 |
358.4 g/mol |
IUPAC 名称 |
(E)-3-[3-(2,3-dihydro-1H-inden-2-ylsulfamoyl)phenyl]-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C18H18N2O4S/c21-18(19-22)9-8-13-4-3-7-17(10-13)25(23,24)20-16-11-14-5-1-2-6-15(14)12-16/h1-10,16,20,22H,11-12H2,(H,19,21)/b9-8+ |
InChI 键 |
HQULEUPWBWZMQQ-CMDGGOBGSA-N |
手性 SMILES |
C1C(CC2=CC=CC=C21)NS(=O)(=O)C3=CC=CC(=C3)/C=C/C(=O)NO |
规范 SMILES |
C1C(CC2=CC=CC=C21)NS(=O)(=O)C3=CC=CC(=C3)C=CC(=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5S,5aR,8aR,9R)-9-(3,4-diamino-5-methoxyphenyl)-5-hydroxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12782114.png)




![2-tert-butyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12782149.png)







